molecular formula C23H24FN7O4 B10958047 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958047
M. Wt: 481.5 g/mol
InChI Key: DAJITQLIZZPUBR-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and fluorobenzyl groups

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the individual pyrazole and isoxazole components. These components are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and isoxazole rings may interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C23H24FN7O4

Molecular Weight

481.5 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24FN7O4/c1-12-20(14(3)29(26-12)10-17-6-8-18(24)9-7-17)25-23(32)21-19(16(5)35-28-21)11-30-15(4)22(31(33)34)13(2)27-30/h6-9H,10-11H2,1-5H3,(H,25,32)

InChI Key

DAJITQLIZZPUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NOC(=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C

Origin of Product

United States

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